
Methyl 2-(3-nitroanilino)pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-nitroanilino)pyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a nitro group attached to an aniline moiety, which is further connected to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-nitroanilino)pyridine-3-carboxylate typically involves the reaction of 3-nitroaniline with methyl 2-chloropyridine-3-carboxylate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
Methyl 2-(3-nitroanilino)pyridine-3-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of the nitrogen atom.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Methyl 2-(3-aminoanilino)pyridine-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with different oxidation states of nitrogen.
科学的研究の応用
Methyl 2-(3-nitroanilino)pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of Methyl 2-(3-nitroanilino)pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate: A structurally related compound with potential anti-inflammatory properties.
3-Isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide: Another related compound with reported biological activities.
Uniqueness
Methyl 2-(3-nitroanilino)pyridine-3-carboxylate is unique due to the presence of both a nitro group and a pyridine ring, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
113169-01-0 |
|---|---|
分子式 |
C13H11N3O4 |
分子量 |
273.24 g/mol |
IUPAC名 |
methyl 2-(3-nitroanilino)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H11N3O4/c1-20-13(17)11-6-3-7-14-12(11)15-9-4-2-5-10(8-9)16(18)19/h2-8H,1H3,(H,14,15) |
InChIキー |
KTSPXWQCKUUZRC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(N=CC=C1)NC2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Methyl-2,3-dihydro-4H,5H-thiopyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14308714.png)
![{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14308720.png)

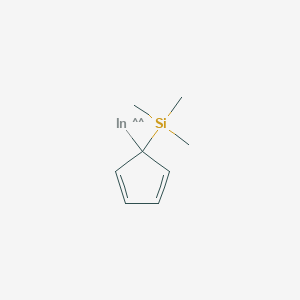
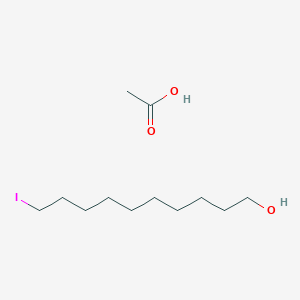
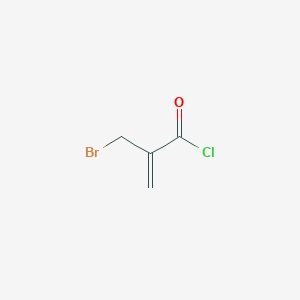
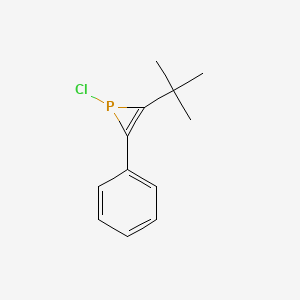



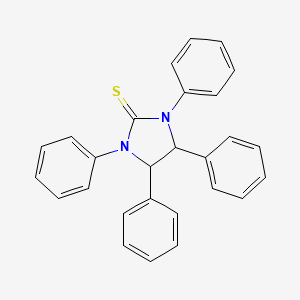
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)
![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)
